1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative with a unique structure that includes a methyl group, an isobutyl group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methyl and isobutyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: 6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylic acid.
Reduction: 6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline-3-carbaldehyde.
Substitution: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The quinoline ring can also interact with DNA or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylic acid: An oxidized form of the compound.
6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline-3-carbaldehyde: A reduced form of the compound.
Other quinoline derivatives: Compounds with similar quinoline structures but different functional groups.
Uniqueness
1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10(2)8-16-14-5-4-11(3)6-12(14)7-13(9-17)15(16)18/h4-7,9-10H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPQJZHXWMLMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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